molecular formula C5H11NO B13220709 2-Methoxy-2-methylcyclopropan-1-amine

2-Methoxy-2-methylcyclopropan-1-amine

Cat. No.: B13220709
M. Wt: 101.15 g/mol
InChI Key: MZLKQFANXXEWIS-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylcyclopropan-1-amine is an organic compound with the molecular formula C5H11NO It is a cyclopropane derivative, characterized by the presence of a methoxy group and a methyl group attached to the cyclopropane ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylcyclopropan-1-amine typically involves the reaction of 2-methoxy-2-methylcyclopropanone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the amine group.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The starting materials are often sourced from petrochemical derivatives, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

2-Methoxy-2-methylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. Detailed studies on its binding affinity and interaction kinetics are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-methylpropan-1-amine: Similar structure but lacks the cyclopropane ring.

    2-Methylcyclopropan-1-amine: Similar structure but lacks the methoxy group.

    2-Methoxycyclopropan-1-amine: Similar structure but lacks the methyl group.

Uniqueness

2-Methoxy-2-methylcyclopropan-1-amine is unique due to the combination of the methoxy and methyl groups on the cyclopropane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-methoxy-2-methylcyclopropan-1-amine

InChI

InChI=1S/C5H11NO/c1-5(7-2)3-4(5)6/h4H,3,6H2,1-2H3

InChI Key

MZLKQFANXXEWIS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1N)OC

Origin of Product

United States

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